Succinic semialdehyde

概述

描述

Succinic semialdehyde (SSA) is a critical intermediate in the γ-aminobutyric acid (GABA) catabolic pathway. GABA, the primary inhibitory neurotransmitter in the central nervous system, is metabolized by GABA transaminase (GABA-T) to produce SSA, which is subsequently oxidized to succinate by this compound dehydrogenase (SSADH) . This reaction is NAD(P)+-dependent and links GABA metabolism to the tricarboxylic acid (TCA) cycle. SSA accumulation due to SSADH deficiency (a rare autosomal recessive disorder) leads to elevated γ-hydroxybutyrate (GHB), causing neurodevelopmental impairments, epilepsy, and ataxia .

准备方法

Synthetic Routes and Reaction Conditions

Succinic semialdehyde can be synthesized through the oxidation of gamma-aminobutyric acid using gamma-aminobutyrate aminotransferase. This enzyme catalyzes the conversion of gamma-aminobutyric acid to this compound, which can then be further oxidized to succinic acid by this compound dehydrogenase . The reaction conditions typically involve the presence of cofactors such as NAD+.

Industrial Production Methods

In industrial settings, this compound is produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express high levels of gamma-aminobutyrate aminotransferase and this compound dehydrogenase, enabling efficient conversion of gamma-aminobutyric acid to this compound and subsequently to succinic acid .

化学反应分析

Types of Reactions

Succinic semialdehyde undergoes various chemical reactions, including:

Oxidation: This compound is oxidized to succinic acid by this compound dehydrogenase in the presence of NAD+.

Reduction: It can be reduced to gamma-hydroxybutyric acid by gamma-hydroxybutyrate dehydrogenase.

Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of its carbonyl group.

Common Reagents and Conditions

Oxidation: NAD+ is a common cofactor used in the oxidation of this compound to succinic acid.

Reduction: NADH or NADPH can be used as reducing agents in the reduction of this compound to gamma-hydroxybutyric acid.

Major Products Formed

Succinic Acid: Formed through the oxidation of this compound.

Gamma-Hydroxybutyric Acid: Formed through the reduction of this compound.

科学研究应用

Succinic semialdehyde has numerous applications in scientific research, including:

作用机制

Succinic semialdehyde exerts its effects primarily through its role as an intermediate in the metabolism of gamma-aminobutyric acid and gamma-hydroxybutyric acid. It is formed from gamma-aminobutyric acid by gamma-aminobutyrate aminotransferase and is further oxidized to succinic acid by this compound dehydrogenase . This oxidation process involves the transfer of electrons from this compound to NAD+, resulting in the formation of NADH and succinic acid . The succinic acid then enters the tricarboxylic acid cycle, where it plays a key role in cellular energy production .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

3-Aminopropanal

- Substrate Specificity: SSADH from Pseudomonas species exhibits dual activity toward SSA and 3-aminopropanal, albeit with distinct preferences. The enzyme’s activity ratio (SSA:3-aminopropanal) decreases from 25:1 at pH 9.1 to 5:1 at pH 10.5, indicating pH-dependent substrate affinity shifts .

- Kinetic Parameters: Substrate $ K_m $ (mM) $ V_{max} $ (μmol/min/mg) Source SSA 0.12 8.5 Pseudomonas 3-Aminopropanal 1.8 0.34 Pseudomonas The lower $ K_m $ for SSA reflects higher catalytic efficiency compared to 3-aminopropanal.

- Structural Insights: The uncharged form of 3-aminopropanal is the active species, as shown by pH-dependent velocity changes (pH 8.5–10.0) without altering $ V_{max} $ .

4-Aminobutanal

- SSADH shows negligible activity toward 4-aminobutanal in Pseudomonas, with hybrid enzymes (subunits from SSADH and 4-aminobutanal dehydrogenase) displaying variable substrate ratios .

γ-Hydroxybutyrate (GHB)

Metabolic Interconversion : SSA is reduced to GHB by NADPH-dependent aldehyde reductases in human brain and liver .

Enzyme Substrate Cofactor $ K_m $ (mM) Source Aldehyde Reductase (Brain) SSA NADPH 0.8 Human GHB Dehydrogenase (Liver) GHB NADP+ 2.1 Hamster - Inhibition Dynamics : SSADH deficiency causes GHB accumulation, highlighting the metabolic competition between SSADH and reductases .

Succinic Acid

- As the end-product of SSA oxidation, succinic acid enters the TCA cycle. SSADH’s catalytic efficiency ensures minimal SSA accumulation under normal conditions .

pH and Redox Sensitivity

- pH Effects: Pseudomonas SSADH activity toward 3-aminopropanal increases at alkaline pH (9.0–10.5) due to substrate deprotonation . Enzyme stability declines above pH 10.0, correlating with subunit dissociation .

- Redox Regulation: Thiol reagents (e.g., p-HMB) inhibit SSADH activity by 50–85%, reversible with mercaptoethanol . Rat brain SSADH requires 10 mM mercaptoethanol for optimal activity .

Inhibitors and Competing Substrates

- Succinic Semialdehyde Derivatives: 3-Trimethylaminopropylsulfonate inhibits SSADH competitively ($ K_i = 0.5 \, \text{mM} $) .

- Substrate Inhibition :

Evolutionary and Functional Divergence

- Bacterial vs. Mammalian Enzymes: Bacterial SSADHs (e.g., Pseudomonas) exhibit broader substrate promiscuity and hybrid subunit assembly, unlike human isoforms . Human SSADH (ALDH5A1) mutations (e.g., R412C) cause severe neurological phenotypes, emphasizing strict substrate specificity .

生物活性

Succinic semialdehyde (SSA) is a significant intermediate in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The biological activity of SSA is primarily mediated through its conversion by this compound dehydrogenase (SSADH), an enzyme crucial for GABA catabolism. This article explores the biological activity of this compound, focusing on its metabolic pathways, implications in human health, and associated disorders.

Metabolic Pathways

This compound is produced from the degradation of GABA via the action of GABA transaminase. The subsequent conversion of SSA to succinic acid by SSADH is essential for maintaining normal GABA levels and preventing neurotoxic accumulation. The enzyme operates using NAD+ as a cofactor and is encoded by the ALDH5A1 gene, located on chromosome 6p22.

Key Reactions Involving SSA:

- GABA Degradation :

Neurotransmitter Regulation

The accumulation of SSA due to SSADH deficiency leads to elevated levels of GABA and γ-hydroxybutyric acid (GHB), resulting in severe neurological symptoms. This condition, known as This compound Dehydrogenase Deficiency (SSADHD) , is characterized by:

- Intellectual Disability

- Epilepsy

- Hypotonia

- Ataxia

- Sleep Disorders

Neuroimaging studies often reveal increased T2-weighted MRI signals in regions such as the globus pallidus and cerebellum, indicative of neurodegeneration associated with elevated GABA levels .

Case Studies

- Case Study on SSADH Deficiency : A patient with confirmed SSADH deficiency exhibited mutations in the ALDH5A1 gene, leading to significant neurological impairments. Genetic analysis revealed two heterozygous mutations: p.Trp204Ter and p.Gly268Glu. Treatment with vigabatrin was suggested but rejected by the family due to concerns over potential side effects .

- Murine Model Studies : Research utilizing murine models has shown that SSADH deficiency results in failure-to-thrive and progressive ataxia. Interventions with compounds such as vigabatrin have been shown to improve survival rates and reduce seizure frequency .

Research Findings

Recent studies highlight the dual role of SSA in both prokaryotic and eukaryotic organisms:

- In Prokaryotes : Bacterial SSADHs are involved in nitrogen compound degradation and lysine catabolism, preventing toxic SSA accumulation .

- In Eukaryotes : The enzyme's function extends to critical metabolic pathways linking neurotransmitter metabolism with energy production within mitochondria .

Table: Summary of Biological Effects of this compound

| Biological Activity | Description |

|---|---|

| GABA Metabolism | Converts GABA to SSA and subsequently to succinic acid |

| Neurotransmitter Regulation | Maintains balance between GABA and glutamate |

| Neurological Impact | Elevated SSA leads to seizures, ataxia, and cognitive impairments |

| Enzymatic Function | SSADH catalyzes oxidative reactions essential for energy metabolism |

常见问题

Basic Research Questions

Q. What metabolic pathways involve succinic semialdehyde, and how are they regulated in neural tissues?

this compound (SSA) is a pivotal metabolite in the γ-aminobutyric acid (GABA) shunt. GABA, the primary inhibitory neurotransmitter, is catabolized by GABA transaminase (GABAT) into SSA, which is subsequently oxidized to succinic acid (SA) via this compound dehydrogenase (SSADH/ALDH5A1) for entry into the tricarboxylic acid (TCA) cycle . Alternatively, SSA can be reduced to γ-hydroxybutyrate (GHB) by this compound reductase (SSAR), an aldo-keto reductase (AKR) family enzyme . Regulatory mechanisms include substrate competition (e.g., α-ketoglutarate availability for GABAT) and tissue-specific enzyme expression (e.g., SSADH dominance in mitochondria versus SSAR in cytosol) .

Key Methodological Insight : To map these pathways, employ isotopic tracing (e.g., -GABA) combined with mass spectrometry to track SSA flux toward SA or GHB .

Q. How do mutations in ALDH5A1 disrupt this compound metabolism, and what are the biochemical consequences?

ALDH5A1 encodes mitochondrial SSADH, which catalyzes SSA oxidation. Loss-of-function mutations (e.g., 1460T > A, 103-121del) result in this compound dehydrogenase deficiency (SSADHD), leading to SSA accumulation and its diversion to GHB via SSAR . Elevated GHB and GABA levels disrupt neuronal excitability, causing seizures and developmental delays .

Experimental Validation :

- Enzyme Activity Assays : Compare SSADH activity in patient-derived fibroblasts versus controls using NAD-dependent spectrophotometric assays (monitored at 340 nm) .

- Metabolite Profiling : Quantify GHB and GABA in cerebrospinal fluid (CSF) via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters of SSA-metabolizing enzymes across studies?

Discrepancies in kinetic data (e.g., SSADH values) often arise from assay conditions (pH, cofactors) or enzyme sources (species, tissue specificity). For example:

Methodological Recommendations :

- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 8.5 for SSADH ).

- Use recombinant proteins (e.g., human SSADH expressed in E. coli) to control for post-translational modifications .

- Perform structural analyses (e.g., X-ray crystallography) to identify active-site residues influencing substrate affinity .

Q. What advanced techniques are used to profile SSA-related metabolites in complex biological systems?

Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) : Enables simultaneous quantification of SSA, GHB, GABA, and TCA cycle intermediates with high sensitivity (detection limit: 0.1 pmol) . Proton Magnetic Resonance Spectroscopy () : Non-invasively monitors GHB accumulation in SSADHD patient brains, correlating with disease severity .

Data Interpretation : Normalize metabolite levels to creatine (internal reference) and validate with enzyme activity assays .

Q. How do alternative SSA metabolic pathways (e.g., YihU in E. coli) influence experimental models of SSADH deficiency?

In E. coli, YihU provides a detoxification route by reducing SSA to GHB, mitigating cytotoxicity . This pathway complicates bacterial models of SSADHD but offers insights into redox stress responses.

Experimental Design :

属性

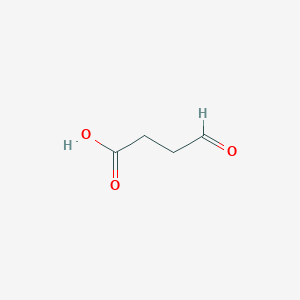

IUPAC Name |

4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUJIQZEACWQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219231 | |

| Record name | Succinic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinic acid semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

692-29-5 | |

| Record name | 4-Oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC SEMIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73BX3CPMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinic acid semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。